(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Description
(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a fluorinated derivative of the bicyclo[3.1.0]hexane scaffold, designed to act as a metabotropic glutamate receptor (mGluR) modulator. Its structure features a rigid bicyclic core with a fluorine substituent at the C6 position, which enhances metabolic stability and receptor binding specificity compared to non-fluorinated analogs like LY354740 .
Properties
CAS No. |
321903-59-7 |
|---|---|
Molecular Formula |
C8H10FNO4 |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m0/s1 |
InChI Key |
GLDRBCJXSGSXEU-ZLKDGBPZSA-N |
Isomeric SMILES |
C1C[C@@]([C@@H]2[C@H]1[C@]2(C(=O)O)F)(C(=O)O)N |
Canonical SMILES |
C1CC(C2C1C2(C(=O)O)F)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bicyclic Intermediates
One common method involves the synthesis of bicyclic intermediates followed by functionalization to introduce the amino and fluorine groups:
Step 1 : Synthesis of bicyclic core
- Starting from commercially available precursors such as cyclopentadiene or related compounds.
Step 2 : Introduction of functional groups
- Using reagents like sodium azide or other nucleophiles to introduce the amino group.
Step 3 : Fluorination
- Fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions.
Use of Carboxylic Acid Derivatives
Another approach involves the use of carboxylic acid derivatives which can be transformed into the desired dicarboxylic acid:
Direct Synthesis from Amino Acids
In some cases, starting from amino acids can provide a more straightforward route:
Step 1 : Protection of amino groups
- Protecting groups may be used to prevent unwanted reactions during subsequent steps.
Step 2 : Cyclization and functionalization
- Cyclization reactions can yield bicyclic structures which are then further modified to introduce the fluorine atom.
Detailed Reaction Conditions and Yields
The following table summarizes various reaction conditions reported for synthesizing (1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid:
Challenges in Synthesis
While several methods exist for synthesizing (1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, challenges remain:
Selectivity : Achieving high stereoselectivity during synthesis is crucial due to the compound's biological activity.
Yield Optimization : Many methods yield variable results; optimizing conditions for higher yields is an ongoing area of research.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
Pharmacological Properties
The compound is known for its interaction with metabotropic glutamate receptors, specifically Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors play a crucial role in modulating neurotransmission and are implicated in various neurological and psychiatric conditions.
Therapeutic Applications
Research indicates that derivatives of this compound exhibit significant pharmacological activity against several disorders:
-
Psychiatric Disorders :
- Schizophrenia : The compound has shown promise in preclinical studies as an antagonist for mGluR2 and mGluR3, which may help alleviate symptoms of schizophrenia .
- Anxiety Disorders : Its action on glutamate receptors suggests potential benefits in treating anxiety-related conditions .
- Bipolar Disorder : The modulation of glutamate signaling may provide therapeutic avenues for managing mood stabilization .
-
Neurological Disorders :
- Cognitive Disorders : Studies have indicated that the compound could be beneficial in treating cognitive impairments associated with diseases like Alzheimer's and Huntington's disease .
- Parkinson's Disease : Its neuroprotective properties may help mitigate symptoms associated with Parkinson's disease .
- Drug Dependence : Research suggests that it may also aid in the treatment of dependency on various substances by modulating neurotransmitter systems involved in addiction .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is critical for optimizing its pharmacological efficacy. Various studies have explored modifications to its structure to enhance receptor selectivity and potency.
Case Studies
Several studies have documented the effects of this compound and its derivatives:
- Study on Schizophrenia Treatment : A study demonstrated that specific derivatives significantly reduced hyperactivity in animal models indicative of schizophrenia symptoms. The results suggested a strong correlation between receptor antagonism and behavioral improvement .
- Cognitive Function Improvement : Research involving cognitive impairment models showed that administration of the compound led to notable improvements in memory tasks, suggesting its potential utility in treating Alzheimer's disease-related cognitive decline .
Mechanism of Action
The mechanism of action of (1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist for metabotropic glutamate receptors, influencing neurotransmission and exhibiting potential antidepressant-like activity . The compound binds to the amino terminal domain of the receptor, leading to changes in receptor conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The compound belongs to a class of conformationally restricted glutamate analogs. Key structural and functional differences from related compounds are summarized below:
Key Differences and Innovations
- In contrast, MGS0008 (C3-fluoro) demonstrates superior brain penetration due to its prodrug formulation .
- Receptor Selectivity : While LY354740 and LY379268 are dual mGlu2/3 agonists, LY2812223 exhibits mGlu2-selective agonism, reducing off-target effects . The target compound’s selectivity remains under investigation.
- Clinical Translation : LY404039’s prodrug (LY2140023) advanced to Phase II trials, demonstrating antipsychotic efficacy . The target compound’s prodrug derivatives (e.g., MGS0039) similarly aim to address oral bioavailability challenges .
Pharmacokinetic and Pharmacodynamic Profiles
- Target Compound: Limited in vivo data are available, but fluorination at C6 is hypothesized to reduce first-pass metabolism, as seen in structurally related prodrugs like LY544344 .
- LY354740 : Rapid presystemic hydrolysis in preclinical species; low oral bioavailability without prodrugs .
- MGS0008 : Prodrug MGS0274 achieves high plasma concentrations in monkeys, with CSF penetration confirming CNS activity .
Research Findings and Clinical Implications
- The target compound’s fluorinated analog (MGS0008) similarly reduces PCP-induced locomotor hyperactivity .
- Antidepressant Potential: LY3020371, an mGlu2/3 antagonist, shows antidepressant-like activity, highlighting the therapeutic versatility of this structural class .
- Safety Profiles : mGlu2/3 agonists generally lack dopamine D2 receptor interactions, reducing risks of extrapyramidal side effects compared to typical antipsychotics .
Biological Activity
(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a compound of significant interest in pharmacology due to its potent activity as a selective agonist for group II metabotropic glutamate receptors (mGluRs). This compound has been studied for its potential therapeutic applications in neurological disorders, particularly schizophrenia and other psychiatric conditions. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and pharmacological profiles.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure with two carboxylic acid groups and an amino group. The presence of a fluorine atom at the C6 position enhances its biological activity by influencing the electronic properties of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C8H10FNO4 |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 10512339 |
Synthesis Methods
The synthesis of (1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been achieved through various methods, including:
- Fluorination of Epoxide Precursors : A scalable method was developed that allows for efficient fluorination as a key step in the synthesis process .
- Use of Conformationally Constrained Derivatives : Modifications to the bicyclic structure have been explored to enhance receptor selectivity and agonist activity .
Agonist Activity at mGluRs
The primary biological activity of (1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is its role as an agonist for group II mGluRs (mGluR2 and mGluR3). The compound exhibits high binding affinity and functional activity:
- Binding Affinity (Ki) :
- mGluR2: nM
- mGluR3: nM
These values indicate that the compound is a potent agonist for these receptors .
Pharmacological Effects
In vivo studies have demonstrated that (1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid effectively inhibits phencyclidine (PCP)-induced behaviors in rats:
- Effective Dose (ED50) :
- PCP-induced hyperactivity: mg/kg
- PCP-induced head-weaving behavior: µg/kg
These findings suggest potential utility in treating symptoms associated with schizophrenia .
Structure-Activity Relationships (SAR)
Research into SAR has shown that modifications to the bicyclic structure can significantly impact agonist potency and selectivity:
- Fluorine Substitution : The introduction of a fluorine atom at the C6 position has been associated with increased agonist activity compared to non-fluorinated analogs.
- Conformational Rigidity : Compounds with constrained conformations tend to exhibit enhanced selectivity for mGluR subtypes .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Schizophrenia Treatment : In animal models, compounds similar to (1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have shown promise in alleviating symptoms related to schizophrenia through modulation of glutamate signaling pathways .
- Neuroprotective Effects : Other research indicates potential neuroprotective effects mediated by mGluR activation, which could be beneficial in conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
